Differential Plasma Enantiomer Ratio Dynamics: N-Desmethyltramadol vs. O-Desmethyltramadol as a Forensic Time Marker
In a single-dose clinical study of tramadol in 19 healthy volunteers, the (+)/(-)-enantiomer ratio of N-Desmethyltramadol exhibited the most pronounced time-dependent increase among all measured analytes. Specifically, in CYP2D6 extensive and intermediate metabolizers, this ratio rose from approximately 2:1 to nearly 7:1 over the 24-hour period following drug intake [1]. This quantitative shift is significantly larger than that observed for O-Desmethyltramadol or the parent drug, establishing N-Desmethyltramadol's enantiomeric ratio as a superior biomarker for distinguishing recent from past tramadol ingestion in forensic casework [1].
| Evidence Dimension | Change in (+)/(-) enantiomer ratio over 24 hours |
|---|---|
| Target Compound Data | N-Desmethyltramadol: Ratio increased from ~2 to ~7 |
| Comparator Or Baseline | O-Desmethyltramadol and tramadol: Exhibited smaller, less discriminatory changes in enantiomer ratio over the same period [1] |
| Quantified Difference | Approximately 3.5-fold increase in N-Desmethyltramadol ratio; substantially greater than comparator metabolites |
| Conditions | Single oral dose (50 or 100 mg tramadol) in healthy human volunteers; enantiomer concentrations measured in whole blood by LC-MS/MS over 17 time points up to 24 hours post-dose |
Why This Matters
This quantifiable and unique temporal shift in enantiomer ratio provides forensic toxicologists with a robust, evidence-based marker for estimating the time elapsed since tramadol ingestion, a capability not afforded by other metabolites or the parent compound.
- [1] Haage P, et al. Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype. Pharmacol Res Perspect. 2018 Jul 5;6(4):e00419. View Source
